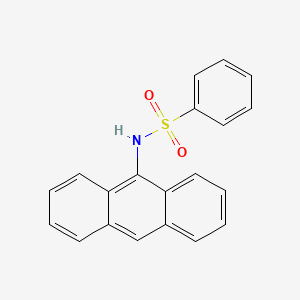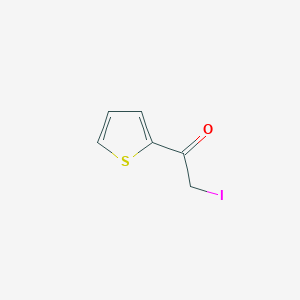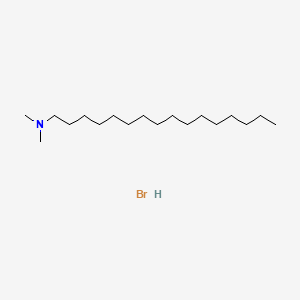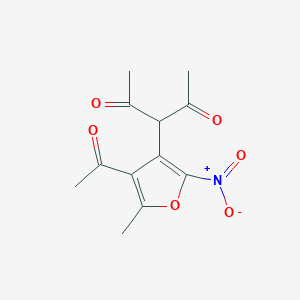
2,4-Pentanedione, 3-(4-acetyl-5-methyl-2-nitro-3-furanyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Pentanedione, 3-(4-acetyl-5-methyl-2-nitro-3-furanyl)- is a complex organic compound with a unique structure that includes both ketone and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentanedione, 3-(4-acetyl-5-methyl-2-nitro-3-furanyl)- typically involves multi-step organic reactions. One common method includes the nitration of a furan derivative followed by acetylation and subsequent reaction with 2,4-pentanedione. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and acetylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as distillation and chromatography is essential to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Pentanedione, 3-(4-acetyl-5-methyl-2-nitro-3-furanyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The ketone groups can be reduced to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and acetyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while reduction of the ketone groups results in alcohols.
Applications De Recherche Scientifique
2,4-Pentanedione, 3-(4-acetyl-5-methyl-2-nitro-3-furanyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 2,4-Pentanedione, 3-(4-acetyl-5-methyl-2-nitro-3-furanyl)- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The ketone groups can also participate in reactions with nucleophiles, affecting cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Pentanedione, 3-methyl-: Similar structure but lacks the nitro and acetyl groups.
2,4-Pentanedione, 3-acetyl-: Contains an acetyl group but lacks the nitro and furan moieties.
3-Ethyl-2,4-pentanedione: Similar diketone structure but with an ethyl group instead of the nitro and furan groups.
Uniqueness
2,4-Pentanedione, 3-(4-acetyl-5-methyl-2-nitro-3-furanyl)- is unique due to the presence of both nitro and acetyl groups attached to a furan ring, which imparts distinct chemical and biological properties not found in its simpler analogs.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.
Propriétés
Numéro CAS |
56015-45-3 |
|---|---|
Formule moléculaire |
C12H13NO6 |
Poids moléculaire |
267.23 g/mol |
Nom IUPAC |
3-(4-acetyl-5-methyl-2-nitrofuran-3-yl)pentane-2,4-dione |
InChI |
InChI=1S/C12H13NO6/c1-5(14)9(6(2)15)11-10(7(3)16)8(4)19-12(11)13(17)18/h9H,1-4H3 |
Clé InChI |
BBPHOMUOPRELOG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(O1)[N+](=O)[O-])C(C(=O)C)C(=O)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


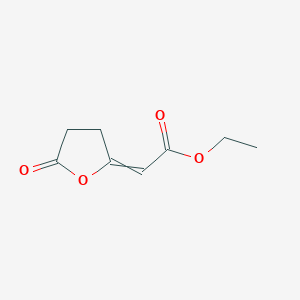
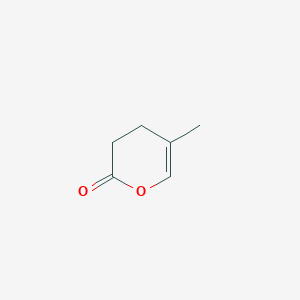
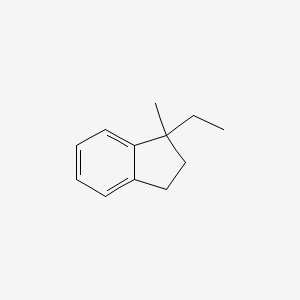
octylsulfanium bromide](/img/structure/B14629853.png)
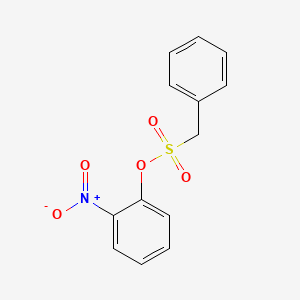
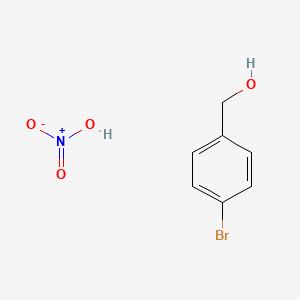

![2,2,4-Trimethylpentyl 2-[(naphthalen-1-yl)amino]benzoate](/img/structure/B14629879.png)
